MK-2048 is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) developed by Merck & Co., Inc. [, , , , ]. It acts by binding to the integrase enzyme, preventing the integration of viral DNA into the host cell genome, a crucial step for HIV replication [, , , , ]. While demonstrating efficacy against wild-type HIV and some raltegravir-resistant strains, MK-2048 has shown promise in preclinical studies and is being investigated as a potential HIV pre-exposure prophylaxis and treatment option [, , ].
MK-2048 exhibits structural similarities to another second-generation INSTI, dolutegravir []. Both compounds feature a metal-chelating core and a halobenzyl group, occupying comparable space within the integrase active site and interacting with the β4–α2 loop of the enzyme's catalytic core domain []. The extended linker region in MK-2048, connecting the metal-chelating core and the halobenzyl group, enables deeper penetration into the pocket vacated by displaced viral DNA, facilitating stronger interactions with the viral DNA compared to raltegravir and other first-generation INSTIs [].
MK-2048, like other INSTIs, exerts its antiviral activity by targeting the HIV-1 integrase enzyme, specifically inhibiting the strand transfer step of viral DNA integration [, , , , ]. This inhibition occurs through binding to the integrase active site, preventing the formation of the integrase-viral DNA complex (synaptic complex) required for the integration process []. MK-2048 traps the synaptic complex in an inactive state, blocking its interaction with host cell DNA and ultimately hindering viral replication [].
In vitro studies: Evaluating its antiviral potency against wild-type and drug-resistant HIV-1 strains, including those resistant to raltegravir [, , , , ]. These studies have demonstrated MK-2048's efficacy against a broad range of HIV-1 subtypes and its potential to overcome resistance observed with first-generation INSTIs [, , , , ].
Ex vivo studies: Assessing its activity in different cell types relevant to HIV infection, such as T cells and macrophages []. These studies have shown that MK-2048 can effectively inhibit HIV-1 replication in both cell types, even in the presence of raltegravir resistance mutations [].
Pharmacokinetic studies: Investigating its absorption, distribution, metabolism, and excretion profiles in various animal models and humans [, , , ]. These studies have provided insights into its pharmacokinetic properties and guided the development of different formulations for potential use as pre-exposure prophylaxis or treatment [, , , ].
Drug delivery systems development: Exploring novel formulations for sustained delivery of MK-2048, such as vaginal rings [, ] and nanoparticle-in-film technology [, ]. These delivery systems aim to improve patient adherence and provide long-acting protection against HIV infection [, ].
Mechanistic studies: Investigating the molecular mechanisms underlying its antiviral activity, including its binding interactions with the integrase enzyme and its effects on the viral integration process [, , , ]. These studies have provided a deeper understanding of its mechanism of action and helped guide the development of next-generation INSTIs.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2